4-(2-(Trifluoromethyl)pyridin-4-yl)morpholine
Description
Properties
IUPAC Name |
4-[2-(trifluoromethyl)pyridin-4-yl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O/c11-10(12,13)9-7-8(1-2-14-9)15-3-5-16-6-4-15/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXKJVGVNSBEMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=NC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60744817 | |
| Record name | 4-[2-(Trifluoromethyl)pyridin-4-yl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60744817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065101-82-7 | |
| Record name | 4-[2-(Trifluoromethyl)pyridin-4-yl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60744817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-(2-(Trifluoromethyl)pyridin-4-yl)morpholine is a complex organic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. Its structure features a trifluoromethyl group attached to a pyridine ring, along with a morpholine moiety, which enhances its lipophilicity and biological activity. This compound has garnered attention for its applications in pharmaceuticals, especially as an inhibitor of key cancer-related pathways.
Chemical Structure and Properties
The molecular formula of this compound is C14H16F3N3O2. The trifluoromethyl group is known to significantly impact the compound's pharmacokinetic properties, making it a valuable scaffold in drug discovery.
Biological Activity Overview
Research indicates that compounds containing trifluoromethylpyridine moieties exhibit significant biological activities, especially as inhibitors of various enzymes involved in cancer pathways. Notably, derivatives of this compound have shown potential as inhibitors of the phosphoinositide 3-kinase (PI3K) pathway, which plays a critical role in cancer cell proliferation and survival .
The mechanism of action involves the formation of significant interactions with target proteins through hydrogen bonding with specific amino acid residues. This interaction enhances binding affinity and selectivity, which is crucial for optimizing the pharmacological properties of these compounds .
Case Studies and Research Findings
Several studies have evaluated the anticancer potential of this compound and its derivatives:
-
In Vitro Studies :
- In vitro assays demonstrated that compounds derived from this scaffold effectively inhibit tumor growth across various cancer models. For instance, specific derivatives showed IC50 values indicating potent anticancer activity against human colon cancer cell lines .
-
Comparative Analysis :
- A comparative study highlighted several analogs:
Compound Name Structure Type Unique Features 4-Amino-2-(trifluoromethyl)pyridine Pyridine Used in APIs for cancer treatment N-cyclopropyl-4-[4-(trifluoromethyl)pyridin-2-yl]morpholine Morpholino-Pyridine Hybrid Exhibits potent activity against PI3K 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine Triazine-Pyridine Hybrid Broad-spectrum inhibitor with enhanced bioactivity
- A comparative study highlighted several analogs:
Synthesis Methods
The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions. This method allows for efficient assembly of the desired structure while maintaining the integrity of the trifluoromethyl group .
Chemical Reactions Analysis
Substitution Reactions
2.1 Alkylation and Acylation of Morpholine Nitrogen
The nitrogen atom in the morpholine ring undergoes nucleophilic substitution. Alkylation or acylation can occur using alkyl or acyl halides under basic or acidic conditions. For example:
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Alkylation : Reaction with methyl iodide in the presence of a base (e.g., pyridine) introduces alkyl groups, enhancing hydrophobicity .
-
Acylation : Acyl chlorides (e.g., acetyl chloride) react under acidic conditions to form amides, altering the compound’s solubility .
| Reaction Type | Reagent | Conditions | Product |
|---|---|---|---|
| Alkylation | CH₃I | Pyridine, 25°C | N-methyl derivative |
| Acylation | AcCl | HCl(g), 50°C | N-acetyl derivative |
2.2 Electrophilic Aromatic Substitution on Pyridine Ring
The trifluoromethyl group directs electrophiles to the para position (relative to itself) on the pyridine ring. Nitration or bromination under acidic conditions yields substituted derivatives:
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Nitration : Nitric acid/sulfuric acid at 0°C introduces a nitro group at position 6 .
-
Bromination : NBS/H₂SO₄ at 50°C substitutes bromine at position 5 .
| Electrophile | Position | Yield (%) |
|---|---|---|
| NO₂⁺ | 6 | 72 |
| Br⁺ | 5 | 85 |
Oxidation and Reduction
3.1 Morpholine Ring Oxidation
The morpholine ring oxidizes to a morpholine-N-oxide under strong oxidizing agents like KMnO₄ or H₂O₂. This reaction is critical for functionalizing the ring without affecting the pyridine moiety .
Cross-Coupling Reactions
4.1 Suzuki-Miyaura Coupling
The pyridine ring participates in Suzuki coupling with aryl boronic acids, introducing aryl substituents. Typical conditions involve PdCl₂(dppf) and K₂CO₃ in DMF .
| Boronic Acid | Position | Yield (%) |
|---|---|---|
| Phenyl | 3 | 68 |
| Thiophene | 5 | 45 |
4.2 Heck Reaction
Alkenylation at position 3 of the pyridine ring occurs via Heck coupling with alkenes (e.g., styrene) using Pd(OAc)₂ and Bu₃N .
Biological and Chemical Implications
The trifluoromethyl group enhances binding affinity in biological targets (e.g., PI3K inhibitors), while the morpholine ring improves solubility. Reactivity patterns suggest applications in:
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Pyridine-Based Morpholine Derivatives
4-(Pyridin-4-yl)morpholine (CAS 2767-91-1)
- Structural Differences : Lacks the 2-position trifluoromethyl group.
- Physicochemical Properties :
- Applications : Used as a building block in organic synthesis and ligand design. The absence of the trifluoromethyl group reduces its electron-deficient character compared to the target compound.
(2-(Trifluoromethyl)pyridin-4-yl)methanol (CAS 131747-61-0)
- Structural Differences : Replaces the morpholine group with a hydroxymethyl substituent.
- Properties :
Pyrimidine-Based Morpholine Derivatives
4-(4,6-Dichloropyrimidin-2-yl)morpholine (CAS 10397-13-4)
- Structural Differences : Pyrimidine core instead of pyridine, with chlorine substituents at 4- and 6-positions.
- Applications : Widely used in agrochemicals and kinase inhibitor development. The dichloro-pyrimidine moiety enhances electrophilicity, facilitating nucleophilic substitution reactions, whereas the trifluoromethylpyridine in the target compound is less reactive but more stable under physiological conditions .
4-(4-Chloropyrimidin-2-yl)morpholine (CAS 24192-96-9)
Complex Heterocyclic Systems
4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]morpholine (CAS 906352-77-0)
- Structural Features : Incorporates a boronate ester for Suzuki-Miyaura cross-coupling.
- Applications : Used in synthesizing biaryl structures for drug discovery. The trifluoromethylphenyl group enhances steric bulk and electronic effects, similar to the target compound’s pyridine moiety .
Antimalarial Trisubstituted Pyrimidines (e.g., Compound 75)
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Key Applications |
|---|---|---|---|---|
| 4-(2-(Trifluoromethyl)pyridin-4-yl)morpholine | 232.18 (estimated) | Not reported | Not reported | Drug discovery, materials |
| 4-(Pyridin-4-yl)morpholine | 164.20 | 101–103 | 301.3 ± 32.0 | Organic synthesis |
| 4-(4,6-Dichloropyrimidin-2-yl)morpholine | 219.06 | Not reported | Not reported | Agrochemicals |
Preparation Methods
General Synthetic Approach
The synthesis of 4-(2-(Trifluoromethyl)pyridin-4-yl)morpholine typically involves multi-step procedures centered on palladium-catalyzed cross-coupling reactions. These methods enable precise formation of the carbon–nitrogen bond between the pyridine ring and the morpholine group, which is crucial for obtaining the target compound with high purity and yield.
Key Step: Palladium-catalyzed amination (Buchwald–Hartwig amination) is widely employed to couple the 4-halopyridine derivative bearing the trifluoromethyl group with morpholine. This step is critical due to the electron-withdrawing nature of the trifluoromethyl substituent, which can influence reactivity and require optimization of catalyst and reaction conditions.
Starting Materials: The synthesis often begins with 2-(trifluoromethyl)pyridin-4-yl halides (e.g., bromides or chlorides), which are commercially available or prepared via selective halogenation of trifluoromethyl-substituted pyridines.
Catalysts and Conditions: Common catalysts include Pd(0) complexes such as Pd2(dba)3 or Pd(OAc)2 combined with phosphine ligands (e.g., BINAP, Xantphos). Bases like sodium tert-butoxide or potassium carbonate are used, and solvents such as toluene, dioxane, or dimethylformamide (DMF) facilitate the reaction.
Detailed Synthetic Route Example
A representative synthetic sequence is as follows:
| Step | Description | Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Preparation of 2-(trifluoromethyl)pyridin-4-yl halide | Halogenation of 2-(trifluoromethyl)pyridine at the 4-position using N-bromosuccinimide (NBS) or similar halogenating agents | Moderate to high yield; regioselectivity critical |
| 2 | Palladium-catalyzed amination with morpholine | Pd catalyst (e.g., Pd2(dba)3), ligand (BINAP), base (NaOtBu), solvent (toluene), reflux or elevated temperature | High yield; reaction time varies 12–24 h |
| 3 | Purification | Chromatography or recrystallization | High purity product |
This method is scalable and has been validated for research and industrial applications due to its efficiency and reproducibility.
Alternative Preparation Strategies
While palladium-catalyzed cross-coupling is the preferred method, alternative approaches have been explored:
Nucleophilic Aromatic Substitution (SNAr): In some cases, morpholine can be introduced via nucleophilic displacement of a suitable leaving group (e.g., fluorine) on the pyridine ring. However, the presence of the trifluoromethyl group can reduce the electrophilicity of the ring, making this approach less efficient.
Direct C–H Activation: Emerging methods in C–H functionalization have been investigated for direct morpholine installation on pyridine rings, but these are less common and often require specialized catalysts and conditions.
Research Findings and Optimization Data
Catalyst Efficiency: Studies show that Pd catalysts with bulky, electron-rich phosphine ligands improve amination yields by stabilizing the Pd(0) species and facilitating oxidative addition.
Base Selection: Strong, non-nucleophilic bases such as sodium tert-butoxide improve conversion rates by deprotonating morpholine and promoting nucleophilic attack.
Solvent Effects: Polar aprotic solvents like DMF or dioxane enhance solubility of reactants and catalyst complexes, improving reaction kinetics.
Temperature and Time: Elevated temperatures (80–110 °C) and reaction times of 12–24 hours are typical to achieve full conversion.
Data Table Summarizing Preparation Parameters
| Parameter | Typical Range/Value | Impact on Synthesis |
|---|---|---|
| Starting material | 2-(Trifluoromethyl)pyridin-4-yl bromide | Determines regioselectivity and reactivity |
| Catalyst | Pd2(dba)3 (1–5 mol%) | Essential for C–N bond formation |
| Ligand | BINAP, Xantphos (2–10 mol%) | Enhances catalyst stability and activity |
| Base | Sodium tert-butoxide, potassium carbonate | Facilitates amination by deprotonation |
| Solvent | Toluene, DMF, dioxane | Affects solubility and reaction rate |
| Temperature | 80–110 °C | Influences reaction kinetics |
| Reaction time | 12–24 hours | Ensures complete conversion |
| Yield | Typically 70–90% | Dependent on optimization of above parameters |
Q & A
Q. What are the recommended methods for characterizing the crystal structure of 4-(2-(trifluoromethyl)pyridin-4-yl)morpholine?
Answer:
- Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use a Bruker APEX-II diffractometer with Mo Kα radiation (λ = 0.71073 Å) for data collection. Hydrogen atoms should be placed in calculated positions and refined using a riding model .
- Refinement protocols : Employ SHELXL for structure refinement, ensuring anisotropic displacement parameters for non-hydrogen atoms. Validate geometric parameters (bond lengths/angles) against expected ranges from similar morpholine-pyridine hybrids .
- Data handling : Achieve >98% completeness up to θ = 25.2°, and resolve discrepancies using iterative refinement cycles. Programs like Olex2 or WinGX can visualize electron density maps .
Q. How can synthetic routes to this compound be optimized?
Answer:
- Key steps :
- Nucleophilic substitution : React 4-chloro-2-(trifluoromethyl)pyridine with morpholine in acetone at 0–20°C for 30 minutes (yield ~79%) .
- Purification : Use silica column chromatography with 20% ethyl acetate in hexanes. Monitor reactions via TLC (Rf ~0.3–0.5) .
- Troubleshooting : Address side products (e.g., regioisomers) by adjusting stoichiometry (morpholine:pyridine = 1.05:1) and reaction temperature .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data for morpholine derivatives be resolved?
Answer:
- Handling disorder : For flexible morpholine rings or trifluoromethyl groups, apply split-atom models and restraints on bond distances/angles. Use SHELXL’s PART and SIMU instructions .
- Validation tools : Cross-check with Hirshfeld surface analysis (CrystalExplorer) to identify weak interactions (e.g., C–H···F) that may influence packing .
- Data deposition : Compare with Cambridge Structural Database (CSD) entries (e.g., CCDC 2231275 for related pyridinyl-morpholine structures) .
Q. What computational methods are suitable for studying electronic properties of this compound?
Answer:
- Density Functional Theory (DFT) : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to calculate frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps. Compare with experimental UV-Vis spectra .
- Molecular docking : For bioactive analogs, dock into target proteins (e.g., VEGFR-2 kinase) using AutoDock Vina. Parameterize trifluoromethyl groups with partial charge corrections .
Q. How do substituents on the pyridine ring influence the reactivity of morpholine derivatives?
Answer:
- Electron-withdrawing effects : The trifluoromethyl group at C2 decreases pyridine’s basicity, favoring nucleophilic attacks at C4. Use Hammett constants (σm = 0.43 for CF3) to predict reaction rates .
- Case study : Replace CF3 with methoxy or chloro groups to alter regioselectivity in Suzuki-Miyaura couplings. Monitor via LC-MS (m/z [M+H]+ peaks) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
